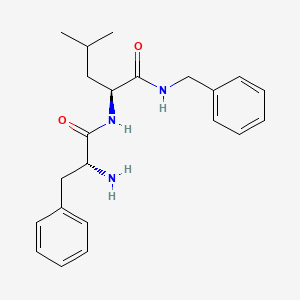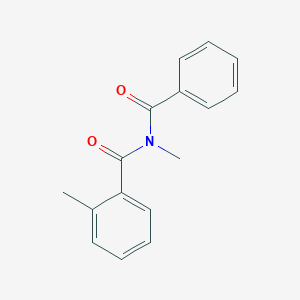
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a dioxoisoindoline moiety linked to a pentaneperoxoic acid chain, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid typically involves the reaction of phthalimide derivatives with appropriate alkylating agents under controlled conditions. One common method includes the reaction of phthalimide with glycine methyl ester in the presence of a base to form the intermediate, which is then further reacted with a peroxoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by peroxoic acids or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the peroxoic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials[][6].
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid involves its interaction with specific molecular targets and pathways. The compound’s peroxoic acid group is highly reactive, allowing it to participate in redox reactions that can modulate biological processes. The dioxoisoindoline moiety may also interact with various enzymes and receptors, influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate: Shares a similar core structure but differs in the functional groups attached.
Ethanethioic Acid S-[3-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propyl] Ester: Contains a thioester linkage instead of a peroxoic acid group.
Eigenschaften
CAS-Nummer |
179639-14-6 |
|---|---|
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
5-(1,3-dioxoisoindol-2-yl)pentaneperoxoic acid |
InChI |
InChI=1S/C13H13NO5/c15-11(19-18)7-3-4-8-14-12(16)9-5-1-2-6-10(9)13(14)17/h1-2,5-6,18H,3-4,7-8H2 |
InChI-Schlüssel |
SVGUGZJLQICWLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)

![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)






![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)

